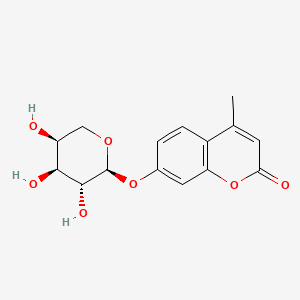
4-Metilumbeliferil alfa-L-arabinopiranósido
Descripción general
Descripción
4-Methylumbelliferyl alpha-L-arabinopyranoside is an alpha-L-arabinopyranoside having a 4-methylumbelliferyl substituent at the anomeric position . It is a substrate used in biochemical research to measure α-L-arabinopyranosidase activity . It is a fluorogenic substrate that emits blue light upon hydrolysis by the enzyme, allowing for fast and sensitive detection of arabinopyranosidase activity .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl alpha-L-arabinopyranoside is C15H16O7 . The molecular weight is 308.28 g/mol . The IUPAC name is 4-methyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one .Chemical Reactions Analysis
4-Methylumbelliferyl alpha-L-arabinopyranoside is a fluorogenic substrate for α-L-Arabinosidase . Upon hydrolysis by the enzyme, it emits blue light, allowing for fast and sensitive detection of arabinopyranosidase activity .Physical and Chemical Properties Analysis
4-Methylumbelliferyl alpha-L-arabinopyranoside is a white to slightly off-white powder . It forms a nearly colorless, clear solution when dissolved 3% in pyridine .Aplicaciones Científicas De Investigación
Investigación Bioquímica
4-Metilumbeliferil alfa-L-arabinopiranósido: es ampliamente utilizado como un sustrato fluorogénico en ensayos bioquímicos. Cuando es hidrolizado por enzimas específicas como la α-L-arabinopiranósidasa, libera un compuesto fluorescente azul, que es instrumental en la medición de la actividad enzimática . Esta propiedad es particularmente útil en el estudio de la cinética enzimática y la comprensión del papel de los sustratos que contienen arabinosa en varios procesos biológicos.
Diagnóstico Médico
En el campo del diagnóstico médico, este compuesto sirve como un sustrato cromogénico. Se utiliza para detectar la presencia de ciertas enzimas en muestras biológicas, lo que puede indicar la presencia de enfermedades o condiciones específicas. Por ejemplo, su escisión enzimática que resulta en fluorescencia puede ser un marcador para diagnosticar enfermedades de almacenamiento lisosomal .
Ciencias Ambientales
Los científicos ambientales emplean This compound para estudiar la actividad microbiana en el suelo y el agua. La descomposición del compuesto por microorganismos ambientales puede ser monitoreada para evaluar la degradación microbiana de los polímeros ricos en arabinosa, lo cual es esencial para comprender el ciclo de nutrientes en los ecosistemas .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto se utiliza para detectar nuevos fármacos que pueden modular la actividad enzimática. Ayuda a identificar posibles inhibidores o activadores de la α-L-arabinopiranósidasa, lo que podría conducir al desarrollo de nuevos medicamentos para el tratamiento de trastornos metabólicos .
Industria Alimentaria
La industria alimentaria utiliza This compound para analizar enzimas de grado alimenticio. Puede ayudar en los procesos de control de calidad asegurando que las enzimas utilizadas en el procesamiento de alimentos sean activas y efectivas en la descomposición de compuestos que contienen arabinosa .
Estudios Agrícolas
Los investigadores agrícolas utilizan este compuesto para estudiar las interacciones planta-patógeno. La actividad de las enzimas vegetales contra los sustratos que contienen arabinosa puede ser un indicador de la resistencia o susceptibilidad de las plantas a ciertos patógenos, lo que ayuda en el desarrollo de cultivos resistentes a enfermedades .
Ciencia de Materiales
En la ciencia de los materiales, This compound se utiliza para estudiar la modificación de polímeros naturales. Su incorporación en matrices poliméricas puede proporcionar información sobre el diseño de nuevos materiales con perfiles de degradación específicos .
Biología Sintética
Los biólogos sintéticos utilizan este compuesto para diseñar microorganismos con la capacidad de degradar polímeros ricos en arabinosa. Al monitorear la fluorescencia liberada durante la degradación, los investigadores pueden rastrear la eficiencia de los organismos modificados genéticamente en la descomposición de estos sustratos .
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl α-L-arabinopyranoside are enzymes that hydrolyze arabinose-containing substrates, such as α-L-arabinopyranoside . These enzymes play a crucial role in the metabolism of arabinose, a sugar found in many plant polysaccharides.
Mode of Action
4-Methylumbelliferyl α-L-arabinopyranoside acts as a substrate for these enzymes. When the enzymes encounter this compound, they cleave it, breaking it down into its constituent parts .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl α-L-arabinopyranoside by these enzymes is part of the broader arabinose metabolism pathway. This pathway is responsible for the breakdown and utilization of arabinose-containing compounds, contributing to various biological processes .
Pharmacokinetics
It is known that the compound is soluble in pyridine , which suggests that it may be well-absorbed in the body. The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied further for a comprehensive understanding.
Result of Action
The hydrolysis of 4-Methylumbelliferyl α-L-arabinopyranoside results in the release of arabinose and 4-methylumbelliferone . The latter is a coumarin derivative that exhibits fluorescence, making it useful in biochemical assays .
Action Environment
The action of 4-Methylumbelliferyl α-L-arabinopyranoside is likely influenced by various environmental factors. For instance, the presence of other substrates or inhibitors could affect the enzyme’s activity. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound . The compound should be stored at -20°C and protected from light to maintain its stability .
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl alpha-L-arabinopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-L-arabinosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 4-Methylumbelliferyl alpha-L-arabinopyranoside, releasing 4-methylumbelliferone. The interaction between 4-Methylumbelliferyl alpha-L-arabinopyranoside and alpha-L-arabinosidase is highly specific, allowing for precise measurement of enzyme activity. The compound’s fluorogenic nature enables real-time monitoring of enzymatic reactions, providing valuable insights into enzyme kinetics and substrate specificity .
Cellular Effects
4-Methylumbelliferyl alpha-L-arabinopyranoside influences various cellular processes by serving as a substrate for alpha-L-arabinosidase. In cells expressing this enzyme, the hydrolysis of 4-Methylumbelliferyl alpha-L-arabinopyranoside leads to the production of fluorescent 4-methylumbelliferone, which can be detected and quantified. This process allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate a fluorescent signal upon enzymatic cleavage makes it a valuable tool for investigating cellular functions and dynamics .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl alpha-L-arabinopyranoside involves its interaction with alpha-L-arabinosidase. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This reaction is highly specific and occurs at the active site of the enzyme. The fluorescent product, 4-methylumbelliferone, can be detected using fluorescence spectroscopy, providing a quantitative measure of enzyme activity. The binding interactions and enzymatic cleavage of 4-Methylumbelliferyl alpha-L-arabinopyranoside are essential for understanding its role in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to light and higher temperatures can lead to degradation. In in vitro and in vivo studies, the long-term effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside on cellular function are monitored to ensure accurate and reliable results. Researchers must consider these temporal effects when designing experiments and interpreting data .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl alpha-L-arabinopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Researchers must carefully determine the appropriate dosage to achieve the desired effects while minimizing potential risks. The threshold effects and toxicological profiles of 4-Methylumbelliferyl alpha-L-arabinopyranoside are essential considerations in animal studies .
Metabolic Pathways
4-Methylumbelliferyl alpha-L-arabinopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The compound interacts with alpha-L-arabinosidase, which catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone. This reaction is part of the broader metabolic processes involving the breakdown and utilization of carbohydrates. The enzymatic activity and metabolic flux associated with 4-Methylumbelliferyl alpha-L-arabinopyranoside provide insights into carbohydrate metabolism and enzyme function .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl alpha-L-arabinopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility and stability influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of 4-Methylumbelliferyl alpha-L-arabinopyranoside is crucial for optimizing its use in biochemical assays and ensuring accurate measurements of enzyme activity .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl alpha-L-arabinopyranoside is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of 4-Methylumbelliferyl alpha-L-arabinopyranoside can affect its function and the efficiency of enzymatic reactions. Researchers study the subcellular distribution of the compound to gain insights into its role in cellular processes and enzyme activity .
Propiedades
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYLOHVJDJZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69414-26-2 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(alpha-l-arabinopyranosyloxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl alpha-L-arabinopyranoside help in the rapid detection of Aspergillus fumigatus?
A1: Aspergillus fumigatus produces an enzyme that can cleave 4-Methylumbelliferyl alpha-L-arabinopyranoside. This compound is a fluorogenic substrate, meaning it releases a fluorescent product upon cleavage by the enzyme. The research paper describes a method where microcolonies of Aspergillus fumigatus are grown on a membrane and then treated with digitonin to permeabilize their cells []. This allows the substrate to enter the cells and interact with the enzyme. The presence of fluorescence indicates the enzyme is present, confirming the presence of Aspergillus fumigatus []. This method significantly reduces the detection time compared to traditional methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


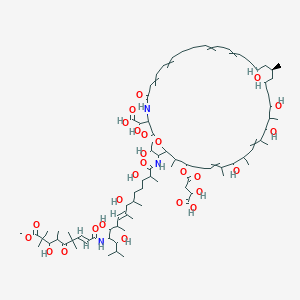

![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)

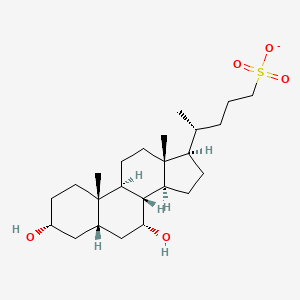
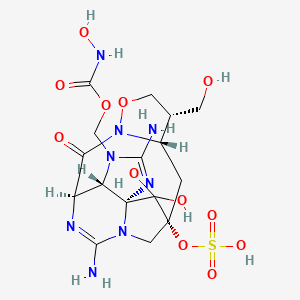


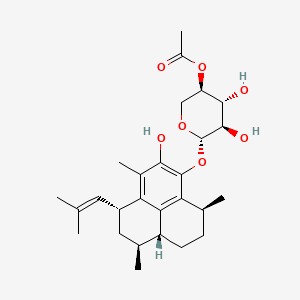
![(1S,1'R,2S,4S,4'R,5'R,6S,7R)-4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol](/img/structure/B1257964.png)

![1-S-[(1Z)-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257969.png)
![1-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide](/img/structure/B1257970.png)
![(1R,4S,5R,9S,13S)-5,9,13-Trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1257971.png)
